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molecular formula C16H18Cl2N2 B8531001 1-[2-Cyclopentyl-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole CAS No. 59666-71-6

1-[2-Cyclopentyl-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole

Cat. No. B8531001
M. Wt: 309.2 g/mol
InChI Key: KJGLTYLILTYBQG-UHFFFAOYSA-N
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Patent
US03991201

Procedure details

A mixture of 18 parts of 1H-imidazole, 18 parts of 2,4-dichloro-β-cyclopentylbenzeneethanol methanesulfonate and 225 parts of N,N-dimethylformamide is stirred and refluxed overnight. The reaction mixture is cooled and poured onto water. The product is extracted three times with trichloromethane. The combined extracts are washed three times with water and stirred with silicagel. The latter is filtered off and the filtrate is evaporated. The residue is crystallized from petroleumether. The product is filtered off and recrystallized from a mixture of 2,2'-oxybispropane and petroleum-ether, yielding 6.8 parts of 1-[2-cyclopentyl-2-(2,4-dichlorophenyl)-ethyl]-1H-imidazole; mp. 97.6° C.
[Compound]
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-β-cyclopentylbenzeneethanol methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.CS(O[CH2:11][CH:12]([CH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1)[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=1[Cl:20])(=O)=O>CN(C)C=O>[CH:21]1([CH:12]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[Cl:20])[CH2:11][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH2:25][CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
2,4-dichloro-β-cyclopentylbenzeneethanol methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC(C1=C(C=C(C=C1)Cl)Cl)C1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted three times with trichloromethane
WASH
Type
WASH
Details
The combined extracts are washed three times with water
STIRRING
Type
STIRRING
Details
stirred with silicagel
FILTRATION
Type
FILTRATION
Details
The latter is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from petroleumether
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of 2,2'-oxybispropane and petroleum-ether

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(CN1C=NC=C1)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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